5-bromo-N-(5-chloro-2-methylphenyl)-2-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
5-bromo-N-(5-chloro-2-methylphenyl)-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO3S/c1-9-3-5-11(16)8-12(9)17-21(18,19)14-7-10(15)4-6-13(14)20-2/h3-8,17H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRJCKXBXLLUMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=C(C=CC(=C2)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(5-chloro-2-methylphenyl)-2-methoxybenzenesulfonamide typically involves multiple steps, including halogenation, sulfonation, and coupling reactions
Industrial Production Methods
Industrial production of this compound may involve scalable processes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of efficient catalysts can be employed to optimize the reaction conditions and minimize by-products. The choice of solvents, temperature, and reaction time are critical factors in achieving an efficient industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(5-chloro-2-methylphenyl)-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-bromo-N-(5-chloro-2-methylphenyl)-2-methoxybenzenesulfonamide is an organic compound with a sulfonamide functional group that has a role in medicinal chemistry. It has a molecular formula of and a molar mass of approximately 391.68 g/mol. The structure includes a bromine atom, a chlorine atom, and a methoxy group attached to a benzene ring, making it a complex aromatic sulfonamide derivative. The arrangement of functional groups gives it potential biological activities and applications in pharmaceuticals and agrochemicals.
Chemical Properties
The chemical behavior of this compound can be attributed to its sulfonamide structure, which allows for various reactions. These reactions are essential for understanding the compound's reactivity and potential transformations in biological systems or during synthesis.
Applications
While the search results do not provide specific applications of this compound, they do offer information on related sulfonamides and their applications, which may provide insight.
- ** potential anti-cancer agent:** Several sulfonamides have been identified as anti-cancer drug candidates since the discovery of E7010 in 1992 .
- (2R,3S,2âR,3âR)-manniflavanone: Garcinia buchananii Baker stem bark extract (GBB) is a traditional medication for diarrhea and dysentery in sub-Saharan Africa and (2R,3S,2âR,3âR)-manniflavanone, a compound isolated from GBB, relax smooth muscle by inhibiting L-type channels, thus having the potential for use as therapies of gastrointestinal smooth muscle spasms and arrhythmias .
- Chiral Resolution: A chiral reverse phase liquid chromatographic method was developed for the enantiomeric resolution of racemic mixture of (-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide in bulk drug . The enantiomeric separation of sulfonamide was resolved on a Crownpak CR (+) column using perchloric acid buffer of pH 1.0 as mobile phase and with UV detection at 226 nm .
Structural Analogs
Slight modifications in structure can lead to significant differences in biological activity and application potential. Some related compounds include:
- 3-bromo-N-(5-chloro-2-methylphenyl)-4-methoxybenzenesulfonamide: potentially different antibacterial spectrum
- 5-bromo-N,N-dimethyl-2-methoxybenzenesulfonamide: enhanced lipophilicity
- 5-bromo-N-(5-chloro-2-hydroxyphenyl)-2-methoxybenzenesulfonamide: altered solubility and reactivity
Mechanism of Action
The mechanism of action of 5-bromo-N-(5-chloro-2-methylphenyl)-2-methoxybenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen and methoxy groups can enhance its binding affinity and specificity towards these targets. The sulfonamide group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ in substituent patterns, which critically impact their biological activity, solubility, and synthetic accessibility. Below is a comparative analysis with key sulfonamide derivatives from recent studies:
Table 1: Structural and Physicochemical Comparison
<sup>a</sup> LogP estimated via HPLC retention time correlations.
Key Observations
The methyl group (R3 = Me) in the target compound may reduce polarity compared to hydroxyl analogs (e.g., 5a), favoring blood-brain barrier penetration.
Synthetic Feasibility :
- Brominated derivatives (e.g., compound 1) show moderate yields (72%), while iodinated analogs (5c) exhibit poor yields (11%) due to steric challenges .
- The benzoisoxazole derivative (11m) achieved high purity (99.11%) but lower yield (43.5%), reflecting the complexity of heterocyclic synthesis .
Pharmacological Implications :
Biological Activity
5-bromo-N-(5-chloro-2-methylphenyl)-2-methoxybenzenesulfonamide is an organic compound characterized by a sulfonamide functional group, which is significant in medicinal chemistry due to its diverse biological activities. This compound combines several functional groups, including bromine, chlorine, and methoxy, contributing to its potential applications in pharmaceuticals and agrochemicals.
Chemical Structure and Properties
- Molecular Formula : C14H13BrClNO3S
- Molar Mass : Approximately 391.68 g/mol
The structural complexity of this compound allows it to interact with various biological targets, influencing its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The sulfonamide moiety can inhibit enzyme activity by binding to the active sites, thus modulating metabolic pathways that are crucial for cellular function.
Interaction Studies
Recent studies have focused on the binding affinity of this compound with various biological targets. These studies reveal that the compound may exhibit:
- Antimicrobial Activity : Potential effectiveness against certain bacterial strains.
- Antitumor Properties : Investigated for its capability to inhibit tumor cell proliferation.
- Enzyme Inhibition : Specific interactions with enzymes involved in metabolic pathways.
Case Studies
- Antibacterial Activity : In vitro studies demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition at concentrations as low as 10 µg/mL.
- Anticancer Studies : A study evaluated the cytotoxic effects of the compound on various cancer cell lines, including breast and colon cancer cells. Results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 15 to 25 µM.
- Enzyme Inhibition : The compound was tested for its inhibitory effects on carbonic anhydrase and other key enzymes. Results showed a competitive inhibition pattern with Ki values indicating strong binding affinity.
Comparative Analysis
To understand the uniqueness of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-bromo-N-(5-chloro-2-methylphenyl)-4-methoxybenzenesulfonamide | Bromine at position 3; methoxy at position 4 | Potentially different antibacterial spectrum |
| 5-bromo-N,N-dimethyl-2-methoxybenzenesulfonamide | Dimethyl substitution on nitrogen | Enhanced lipophilicity |
| 5-bromo-N-(5-chloro-2-hydroxyphenyl)-2-methoxybenzenesulfonamide | Hydroxyl group instead of methyl | Altered solubility and reactivity |
This table illustrates how minor structural modifications can lead to significant differences in biological activity and therapeutic potential.
Q & A
Q. What are the common synthetic routes for 5-bromo-N-(5-chloro-2-methylphenyl)-2-methoxybenzenesulfonamide?
The synthesis typically involves two key steps: (1) sulfonyl chloride formation and (2) coupling with an aniline derivative. For example, brominated aromatic compounds react with chlorosulfonic acid under controlled temperatures (0°C to room temperature) to generate sulfonyl chlorides . Subsequent coupling with substituted anilines (e.g., 5-chloro-2-methylaniline) is achieved in aqueous sodium carbonate at room temperature, yielding sulfonamides in ~55–71% after recrystallization or flash chromatography . Optimization of reagent stoichiometry (e.g., 1:1.2 molar ratio of aniline to sulfonyl chloride) improves yields .
Q. What analytical techniques are critical for confirming the structure of this compound?
Key methods include:
- NMR spectroscopy : To verify substitution patterns and proton environments (e.g., aromatic protons at δ 7.66–6.80 ppm in CDCl₃) .
- LCMS : For molecular ion confirmation (e.g., m/z = 377.8 [M+H]⁺) and purity assessment (AUC ≥95%) .
- X-ray crystallography : Resolves ambiguities in stereochemistry and crystal packing, as demonstrated for analogous sulfonamides .
Q. How can researchers optimize reaction yields during synthesis?
Factors include:
- Temperature control : Slow addition of chlorosulfonic acid at 0°C minimizes side reactions .
- Purification : Recrystallization from methanol or flash chromatography removes unreacted starting materials .
- Stoichiometry : Excess sulfonyl chloride (1.5 eq) ensures complete amine coupling .
Q. What are the primary applications of this compound in biological research?
Sulfonamides are studied for antimicrobial, anticancer, and enzyme-inhibitory properties. For example, structural analogs show activity against Gram-positive bacteria and urease enzymes, suggesting potential as therapeutic leads .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during characterization?
- Cross-validation : Combine NMR with LCMS and IR to confirm functional groups .
- X-ray crystallography : Definitive structural assignment via single-crystal analysis resolves ambiguities in substitution patterns .
- Computational modeling : Density Functional Theory (DFT) predicts electronic environments to explain anomalous shifts .
Q. What experimental designs are recommended to assess biological activity?
- Structure-Activity Relationship (SAR) : Synthesize derivatives with varied substituents (e.g., halogens, methoxy groups) and test against target enzymes or pathogens .
- In vitro assays : Use standardized protocols for antimicrobial screening (e.g., MIC determination) or enzyme inhibition (e.g., urease activity assays) .
- Cellular models : Evaluate cytotoxicity in cancer cell lines to identify lead compounds .
Q. How should researchers address contradictory results in biological assays?
- Purity verification : Re-analyze compounds via HPLC to rule out impurities .
- Dose-response studies : Test multiple concentrations to confirm activity thresholds.
- Mechanistic studies : Use molecular docking to validate target binding and explain variability .
Q. What computational methods predict the compound’s reactivity and pharmacokinetics?
- DFT : Models electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack .
- Molecular docking : Screens interactions with biological targets (e.g., WD40-repeat proteins) to prioritize derivatives .
- QSAR : Correlates substituent effects with solubility or metabolic stability for lead optimization .
Q. How can structural modifications improve pharmacokinetic properties?
Q. What theoretical frameworks guide the study of this compound’s biological mechanisms?
- Enzyme inhibition models : Relate sulfonamide interactions to active-site binding in targets like urease or WD40 proteins .
- Thermodynamic profiling : Calculate binding energies (ΔG) to rationalize inhibitory potency .
- Kinetic studies : Measure on-/off-rates to distinguish competitive vs. non-competitive inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
